Cas no 1258826-82-2 (7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine)
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine structure](https://ja.kuujia.com/scimg/cas/1258826-82-2x500.png)
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 化学的及び物理的性質
名前と識別子
-
- 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- 1,4-Benzothiazepine, 7-fluoro-2,3,4,5-tetrahydro-
- TQ0088
-
- インチ: 1S/C9H10FNS/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2
- InChIKey: MJKYPBAXVHYWEY-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC(=CC=2CNCC1)F
計算された属性
- せいみつぶんしりょう: 183.05179866 g/mol
- どういたいしつりょう: 183.05179866 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- ぶんしりょう: 183.25
- 疎水性パラメータ計算基準値(XlogP): 1.7
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68241-5.0g |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
1258826-82-2 | 5g |
$2692.0 | 2023-06-08 | ||
Enamine | EN300-68241-0.25g |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
1258826-82-2 | 0.25g |
$459.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1874974-1g |
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
1258826-82-2 | 98% | 1g |
¥8535.00 | 2024-08-09 | |
Enamine | EN300-68241-0.05g |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
1258826-82-2 | 0.05g |
$216.0 | 2023-06-08 | ||
Enamine | EN300-68241-0.5g |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
1258826-82-2 | 0.5g |
$723.0 | 2023-06-08 | ||
Enamine | EN300-68241-1.0g |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
1258826-82-2 | 1g |
$928.0 | 2023-06-08 | ||
Enamine | EN300-68241-10.0g |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
1258826-82-2 | 10g |
$3992.0 | 2023-06-08 | ||
Alichem | A019099898-1g |
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine |
1258826-82-2 | 97% | 1g |
$1036.35 | 2023-09-03 | |
Enamine | EN300-68241-0.1g |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
1258826-82-2 | 0.1g |
$322.0 | 2023-06-08 | ||
Enamine | EN300-68241-2.5g |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
1258826-82-2 | 2.5g |
$1819.0 | 2023-06-08 |
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepineに関する追加情報
Research Brief on 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (CAS: 1258826-82-2): Recent Advances and Applications
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (CAS: 1258826-82-2) is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) agents and antimicrobial compounds. This research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
The structural uniqueness of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine lies in its fused benzothiazepine core, which is known to confer diverse biological activities. Recent synthetic methodologies have optimized the production of this compound, achieving higher yields and purity, which are critical for its application in pharmaceutical research. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to enhance the efficiency of its preparation, as reported in recent publications.
Pharmacological studies have highlighted the compound's potential as a modulator of neurotransmitter systems. Specifically, it has shown affinity for serotonin and dopamine receptors, suggesting its utility in the treatment of psychiatric disorders such as depression and schizophrenia. In vitro and in vivo studies have demonstrated its ability to cross the blood-brain barrier, a crucial property for CNS-targeted therapeutics. Furthermore, preliminary data indicate that derivatives of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine exhibit antimicrobial activity against resistant bacterial strains, opening new avenues for antibiotic development.
Recent collaborations between academic and industrial researchers have accelerated the exploration of this compound's therapeutic potential. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine into a novel class of dual-acting antidepressants, showcasing its versatility in drug design. Additionally, computational modeling studies have provided insights into its binding interactions with target proteins, facilitating the rational design of more potent analogs.
Despite these promising developments, challenges remain in the clinical translation of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-based therapeutics. Issues such as metabolic stability, toxicity profiles, and scalability of synthesis need to be addressed in future research. Ongoing studies are focusing on structural modifications to improve these parameters while retaining the compound's bioactive properties. The integration of artificial intelligence in drug discovery is also expected to play a pivotal role in optimizing this compound's derivatives for clinical use.
In conclusion, 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (CAS: 1258826-82-2) represents a promising scaffold in medicinal chemistry, with applications spanning CNS disorders and infectious diseases. The latest research underscores its potential as a versatile building block for next-generation therapeutics. Continued investigation into its pharmacological mechanisms and synthetic optimization will be essential to fully realize its therapeutic value. This brief serves as a timely update for researchers and industry professionals engaged in the development of innovative pharmaceutical agents.
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